3-phenyl-2H-azirine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-phenyl-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,8H,(H2,10,12) |
InChI Key |
YTIACUPRBWSAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2C(=O)N |
Origin of Product |
United States |
Reaction Mechanisms and Theoretical Investigations in Azirine 2 Carboxamide Chemistry
Mechanistic Elucidation of Synthetic Pathways
The formation of the 2H-azirine ring is a key step, and several mechanistic pathways have been elucidated, often involving metal catalysis or highly reactive intermediates.
Catalytic Cycles for Metal-Mediated Isoxazole (B147169) Isomerization
A significant route to 2H-azirine-2-carboxylic acid derivatives involves the metal-catalyzed isomerization of 5-heteroatom-substituted isoxazoles. organic-chemistry.org Rhodium(II) and iron(II) catalysts have proven effective in this transformation. organic-chemistry.org For instance, Rh₂(Piv)₄ is highly efficient for the synthesis of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org Iron(II) chloride (FeCl₂·4H₂O) is optimal for the isomerization of corresponding thioesters. organic-chemistry.org This method is advantageous as it is scalable to the gram-scale with high yields. organic-chemistry.org The catalytic isomerization of 5-chloroisoxazoles can generate azirine-2-carbonyl chlorides, which are versatile intermediates for a variety of azirine-2-carboxylic acid derivatives through reactions with nucleophiles. researchgate.net DFT calculations have been employed to understand the relative thermodynamic stability of the isomeric isoxazoles and azirines, providing insight into the driving forces of these rearrangements. researchgate.net
The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles has also been studied, with thermal conditions being effective. nih.gov DFT calculations suggest this transformation proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift. nih.gov
Table 1: Catalysts in Isoxazole-Azirine Isomerization
| Catalyst | Substrate Type | Product | Reference |
|---|---|---|---|
| Rh₂(Piv)₄ | 5-heteroatom-substituted 4-haloisoxazole esters and amides | 2-halo-2H-azirine-2-carboxylic acid esters and amides | organic-chemistry.org |
| FeCl₂·4H₂O | 5-heteroatom-substituted 4-haloisoxazole thioesters | 2-halo-2H-azirine-2-carboxylic acid thioesters | organic-chemistry.org |
Formation of Azirines via Nitrene and Nitrile Ylide Intermediates
The generation of azirines can also proceed through the reaction of nitrenes with alkynes. nih.gov The thermal decomposition of organic azides can produce nitrene species, which then add to carbon-carbon double bonds in a concerted or stepwise fashion to form aziridines. ias.ac.in Singlet nitrenes typically add to alkenes in a concerted mechanism, while triplet nitrenes react in a two-step process involving a diradical intermediate. ias.ac.in Metal catalysts, such as titanium complexes, can facilitate nitrene transfer from azides to alkynes to form pyrroles, with the intermediacy of azirines being a plausible step. nih.gov
Nitrile ylides are another important class of intermediates in azirine chemistry. The generation of azirinyl-substituted nitrile oxides from 2-(diazoacetyl)-2H-azirines and tert-butyl nitrite (B80452) has been developed. nih.gov DFT calculations and experimental data support the hypothesis that the formation of these nitrile oxides is accelerated by an acid catalyst. nih.gov These nitrile oxides can then undergo [3+2] cycloaddition reactions with terminal acetylenes to produce azirinyl(isoxazolyl)ketones. nih.gov
Detailed Analysis of Ring-Opening Mechanisms
The high ring strain of 2H-azirines makes them susceptible to ring-opening reactions, which are central to their synthetic utility.
Nucleophilic Addition to the C=N Bond and Subsequent Rearrangements
The electrophilic C=N bond in the 2H-azirine ring is a prime target for nucleophiles. mdpi.com The addition of various nucleophiles, including alcohols, thiols, and amines, to 2H-azirines typically leads to the formation of stable aziridines. mdpi.com The regioselectivity of nucleophilic attack is a key consideration. For instance, in activated aziridine-2-carboxylates, heteroatom nucleophiles tend to attack the C3 position, leading to α-amino acid derivatives. clockss.org The stereoselective ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles has been demonstrated, providing a route to O-glycosyl serine conjugates. nih.govnih.gov This process is sensitive to the choice of solvent and metal counterion, which can modulate the anomeric selectivity. nih.gov Theoretical studies, such as DFT calculations, have been used to investigate the reaction pathways and predict the enantioselectivity of nucleophilic additions to the C=N bond of 2H-azirines. researchgate.net
Pathways Involving Azomethine Ylide Generation and Trapping
Azomethine ylides are 1,3-dipolar species that can be generated from the ring-opening of aziridines. wikipedia.org This process can be initiated thermally or photochemically, with the stereochemical outcome being dictated by Woodward-Hoffmann rules. wikipedia.org The generated azomethine ylides can be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocycles like pyrrolidines. wikipedia.orgclockss.org The Rh(II)-catalyzed reaction of 2H-azirines with α-diazo ketones proceeds through the formation of azirinium ylides. These intermediates can undergo irreversible ring-opening to a 2-azabuta-1,3-diene followed by 1,6-cyclization to yield 2H-1,4-oxazines. beilstein-journals.org Alternatively, the transient azirinium ylides can undergo a reversible 1,5-cyclization. beilstein-journals.org The generation of azomethine ylides can also be achieved through photoredox catalysis, where visible light mediates the ring-opening of aziridines. nih.gov
Cascade SN2'-SN2' Mechanisms in 2-Halo-2H-Azirine Reactivity
A unique reaction pathway has been identified for the substitution of the halogen in 2-halo-2H-azirines. DFT calculations have provided evidence for a cascade Sₙ2'-Sₙ2' mechanism. acs.orgnih.gov In this process, the initial conjugate substitution of the halogen is the rate-determining step. acs.orgnih.gov This mechanism has been proposed for the reaction of 2-halo-2H-azirines with NH-azoles to form 2-(di/tri/tetraazol-1-yl)-2H-azirine-2-carboxylates. acs.orgnih.govfigshare.com The nature of the azole, specifically its NH acidity and the nucleophilicity of its sp² nitrogen, influences the reaction conditions required. nih.govfigshare.com This cascade mechanism has also been implicated in the synthesis of 2-acyloxy-, aryloxy-, and alkenyloxy-2H-azirines from 2-halo-2H-azirines and various OH-reagents. nih.govrsc.org The formation of 2,3-dipyrazolylaziridines in the reaction with pyrazole (B372694) serves as experimental evidence for this cascade mechanism. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-phenyl-2H-azirine-2-carboxamide |
| 2-halo-2H-azirine |
| Rhodium(II) pivalate (B1233124) (Rh₂(Piv)₄) |
| Iron(II) chloride (FeCl₂·4H₂O) |
| 2-halo-2H-azirine-2-carboxylic acid ester |
| 2-halo-2H-azirine-2-carboxylic acid amide |
| 2-halo-2H-azirine-2-carboxylic acid thioester |
| 5-(2H-azirin-2-yl)oxazole |
| 4H-pyrrolo[2,3-d]oxazole |
| 3aH-pyrrolo[2,3-d]oxazole |
| 2-(diazoacetyl)-2H-azirine |
| tert-butyl nitrite |
| azirinyl(isoxazolyl)ketone |
| aziridine-2-carboxylate |
| O-glycosyl serine conjugate |
| 2H-1,4-oxazine |
| 2-azabuta-1,3-diene |
| 2-(di/tri/tetraazol-1-yl)-2H-azirine-2-carboxylate |
| 2,3-dipyrazolylaziridine |
| 2-acyloxy-2H-azirine |
| 2-aryloxy-2H-azirine |
Computational and Spectroscopic Probing of Reactivity and Structure
The intricate reactivity and structural nuances of this compound and its derivatives have been the subject of rigorous theoretical and spectroscopic investigations. These studies have been instrumental in elucidating reaction mechanisms, understanding the origins of stereoselectivity, and characterizing the transient intermediates that govern the chemical transformations of this strained heterocyclic system.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction pathways of 2H-azirines. One notable study focused on the unprecedented triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates, which leads to the formation of pyrimidine-4,6-dicarboxylates. mdpi.comresearchgate.net This reaction involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.com
According to DFT calculations, the key steps of this intricate mechanism include the nucleophilic addition of N,N-diethylhydroxylamine (formed from the oxidation of triethylamine) to the azirine. This is followed by the generation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.comresearchgate.netresearchgate.net The calculated transition states for the 1,3-dipolar cycloaddition of the azomethine ylide to another azirine molecule revealed relatively low energy barriers, suggesting a thermodynamically favorable reaction pathway. researchgate.net
These computational findings have been crucial in identifying key reaction intermediates, such as the (aminooxy)aziridine and the subsequent azomethine ylide, which would be challenging to detect experimentally. mdpi.com Furthermore, DFT studies have helped to rationalize the observed regioselectivity and to understand the electronic factors that drive the reaction.
In a different study focusing on the reductive kinetic resolution of 2H-azirines to produce N-H aziridine-2-carboxylates, a Hammett study revealed a linear free-energy relationship between the energy difference of the diastereomeric transition states (ΔΔG‡) and the Hammett σp-values. researchgate.netchemrxiv.org This finding provides insight into the electronic effects of substituents on the phenyl ring on the enantioselectivity of the reaction. chemrxiv.org The high reactivity of 2H-azirine-2-carboxylates is attributed to their significant ring strain, with a calculated total strain energy of 44.6-48 kcal/mol. chemrxiv.org
Conformational Analysis and Its Influence on Diastereoselectivity
The stereochemical outcome of reactions involving chiral 2H-azirine-2-carboxamides is profoundly influenced by their conformational preferences and the nature of the chiral auxiliary. While detailed conformational analysis of this compound itself is not extensively documented in the available literature, studies on related chiral azirine amides provide significant insights into the factors governing diastereoselectivity.
For instance, in the synthesis and Diels-Alder reactions of 2H-azirine-3-carboxamides, the use of a chiral auxiliary on the amide nitrogen was explored to induce stereoselectivity. researchgate.net However, in the case of a chiral azirine amide reacting with cyclopentadiene, no significant diastereoselectivity was observed, suggesting that the specific chiral auxiliary employed did not effectively control the facial selectivity of the cycloaddition. researchgate.net
In contrast, highly diastereoselective reactions have been achieved in the synthesis of N-H aziridines from 2H-azirines, with diastereomeric ratios exceeding 20:1. chemrxiv.org The success in these cases often relies on the careful selection of the catalyst and reaction conditions, which can favor a specific transition state geometry.
The synthesis of new chiral 3-amino-2H-azirines has also been reported, where the aim was to separate diastereoisomers. nih.gov In one instance, a mixture of diastereomers was obtained, and the crystal structure revealed the presence of both diastereomers in the unit cell, with one being disordered over two conformations. nih.gov This highlights the challenge in controlling and separating diastereomers of chiral azirines. The separation of diastereoisomers or enantiomers of 3-amino-2H-azirines with two different substituents at the C2 position is a critical aspect for their application as building blocks for chiral α,α-disubstituted α-amino acids. nih.gov
The following table summarizes the observed diastereoselectivity in reactions of some 2H-azirine-2-carboxamide derivatives:
| Reactants | Reaction Type | Diastereomeric Ratio/Selectivity | Reference |
| Chiral 2H-azirine-3-carboxamide and cyclopentadiene | Diels-Alder | No selectivity observed | researchgate.net |
| Racemic 2H-azirines | Reductive Kinetic Resolution | >20:1 | chemrxiv.org |
| Synthesis of chiral 3-amino-2H-azirines | - | Mixture of diastereomers | nih.gov |
Spectroscopic Characterization for Mechanistic Insights (e.g., NMR, 2D NOESY)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a pivotal role in the characterization of this compound and its reaction products, thereby offering indirect but valuable mechanistic insights. While specific 2D NOESY studies for detailed mechanistic elucidation of this particular compound are not prevalent in the reviewed literature, the analysis of ¹H and ¹³C NMR spectra is fundamental for structure determination.
For example, in the study of the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates, ¹H NMR spectroscopy was crucial for the identification of the resulting pyrimidine-4,6-dicarboxylates. mdpi.com The chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) ring and the ester groups provide definitive structural proof of the final product.
The ¹H NMR spectra of various 3-aryl-2H-azirine-2-carboxylates have been reported, showing characteristic signals for the azirine ring proton and the aromatic protons. mdpi.com For instance, methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate displays a singlet for the C2-H proton at 2.84 ppm. mdpi.com Similarly, methyl 3-(biphenyl-4-yl)-2H-azirine-2-carboxylate shows the C2-H proton at 2.91 ppm. mdpi.com
The following table presents a selection of reported ¹H NMR data for the C2-H proton of various 3-aryl-2H-azirine-2-carboxylates:
| Compound | Solvent | C2-H Chemical Shift (ppm) | Reference |
| Methyl 3-(3,4-dimethoxyphenyl)-2H-azirine-2-carboxylate | CDCl₃ | 2.84 (s) | mdpi.com |
| Methyl 3-(biphenyl-4-yl)-2H-azirine-2-carboxylate | CDCl₃ | 2.91 (s) | mdpi.com |
While direct spectroscopic observation of reaction intermediates of this compound is challenging due to their transient nature, the detailed characterization of the final products allows for the postulation of plausible reaction mechanisms. These mechanisms are often further substantiated by computational studies, as discussed in the preceding sections. The combination of spectroscopic data and theoretical calculations provides a robust framework for understanding the complex chemistry of this strained heterocyclic system.
Reactivity Profiles and Transformational Chemistry of 3 Phenyl 2h Azirine 2 Carboxamide Derivatives
Nucleophilic Addition Reactions
The high ring strain and the polarized carbon-nitrogen double bond in 2H-azirines make them susceptible to nucleophilic attack. core.ac.uk This reactivity is a cornerstone of their synthetic utility, allowing for the formation of a variety of functionalized aziridines and other acyclic and heterocyclic structures.
3-Phenyl-2H-azirine derivatives react with various oxygen-centered nucleophiles. For instance, 3-phenyl-2H-azirine reacts with carboxylic acids in refluxing benzene (B151609) to yield N-phenacylcarboxamides. nih.gov A novel reactive probe, 3-phenyl-2H-azirine, has been shown to chemoselectively modify carboxyl groups in proteins both in vitro and in situ with high efficiency. nih.gov This highlights the specific reactivity of the azirine moiety towards carboxylic acids, even in complex biological environments.
The addition of alcohols to 2H-azirines has also been documented. For example, the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with alcohols results in the formation of 2-alkoxy-2,5-dihydrofurans as a mixture of cis and trans isomers. rsc.orgresearchgate.net Similarly, propargyl alcohol adds to methyl 2-aryl-2H-azirine-3-carboxylates to form the corresponding aziridine (B145994). capes.gov.br
The reactivity of 2-halo-2H-azirines with OH-reagents having pKa values between 3 and 10 has been explored, leading to various 2-O-substituted 2H-azirine-2-carboxylic acid derivatives in high yields under mild conditions. researchgate.net
| Nucleophile | 2H-Azirine Derivative | Product | Reference |
| Carboxylic Acids | 3-Phenyl-2H-azirine | N-Phenacylcarboxamides | nih.gov |
| Proteins (Carboxyl Groups) | 3-Phenyl-2H-azirine | Modified Protein | nih.gov |
| Alcohols | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | 2-Alkoxy-2,5-dihydrofurans | rsc.orgresearchgate.net |
| Propargyl Alcohol | Methyl 2-aryl-2H-azirine-3-carboxylate | Aziridine | capes.gov.br |
Nitrogen-centered nucleophiles readily react with 2H-azirine derivatives. Primary and secondary aliphatic amines react with methyl 2-aryl-2H-azirine-3-carboxylates to produce methyl 3-aminoacrylates. capes.gov.br The reaction of 2-bromo-3-phenyl-2H-azirine-2-carboxylate with methylamine (B109427) leads to the formation of α-diimines. core.ac.uk
N,N-disubstituted 3-amino-2H-azirines react with N-protected amino acids at room temperature within minutes. nih.gov An oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates can be initiated by the slow generation of N,N-diethylhydroxylamine from the oxidation of triethylamine (B128534) in the air. mdpi.comresearchgate.net This process involves the nucleophilic addition of the hydroxylamine (B1172632) to the azirine. mdpi.comresearchgate.net
The reaction of 2-halo-2H-azirines with nucleophiles like potassium phthalimide (B116566) and aniline (B41778) has been used to prepare new substituted 2H-azirines. core.ac.uknih.gov
| Nucleophile | 2H-Azirine Derivative | Product Type | Reference |
| Primary/Secondary Amines | Methyl 2-aryl-2H-azirine-3-carboxylates | Methyl 3-aminoacrylates | capes.gov.br |
| Methylamine | 2-Bromo-3-phenyl-2H-azirine-2-carboxylate | α-Diimines | core.ac.uk |
| N-Protected Amino Acids | N,N-Disubstituted 3-amino-2H-azirines | Amide bond formation | nih.gov |
| N,N-Diethylhydroxylamine | 2H-Azirine-2-carboxylates | Pyrimidine-4,6-dicarboxylates | mdpi.comresearchgate.net |
| Potassium Phthalimide/Aniline | 2-Halo-2H-azirines | Substituted 2H-azirines | core.ac.uknih.gov |
Thiols are effective nucleophiles for the ring-opening of 2H-azirines. The reaction of 2,2-dimethyl-3-phenyl-2H-azirine with mercaptoacetic acid yields N-(1,1-dimethyl-2-oxo-2-phenylethyl)-2-mercaptoacetamide. nih.gov Thiols add across the C=N bond of methyl 2-aryl-2H-azirine-3-carboxylates to form stable aziridines. capes.gov.br Similarly, the reaction of a chiral azirine amide with thiophenol produced the expected aziridine, which was found to be less polar and easier to purify than related cycloaddition products. umich.edu
The stereochemical outcome of nucleophilic additions to 2H-azirines can be influenced by several factors. In uncatalyzed reactions in solution, attack from either face of the azirine ring is often equally likely, potentially leading to a racemic mixture of products. libretexts.org However, steric hindrance can lead to a preferred direction of attack. libretexts.org For instance, the addition of a Grignard reagent to a chiral 2H-azirine-3-carboxylate intermediate occurs from the least hindered face. nih.gov
The use of chiral auxiliaries attached to the azirine ring can induce diastereoselectivity in nucleophilic additions. Asymmetric additions of alkyl radicals to chiral 2H-azirine-3-carboxylates have been shown to proceed with high diastereoselectivity, particularly when 8-phenylmenthol is used as the chiral auxiliary. lookchem.com
Lewis acids can also play a role in controlling the stereochemistry of these reactions. The addition of alkyl radicals to 2H-azirines in the presence of a Lewis acid like CuCl can lead to a slight increase in diastereoselectivity. lookchem.com
It has been observed that in some nucleophilic substitution reactions, a decrease in the nucleophilicity of the attacking species can lead to an increase in stereoselectivity. nih.gov
Cycloaddition Reactions
2H-Azirines, particularly those activated by an electron-withdrawing group like a carboxamide, can act as dienophiles in Diels-Alder reactions. researchgate.net This reactivity provides a powerful tool for the synthesis of complex nitrogen-containing polycyclic systems.
2H-Azirine-3-carboxamides have been shown to react with conjugated dienes at room temperature to form cycloadducts. umich.eduresearchgate.net These reactions typically proceed via an endo-cycloaddition pathway with both cyclic and acyclic dienes. researchgate.netrsc.org However, an exception is the reaction with furan, which can yield an exo-adduct. researchgate.net The presence of the carboxamide group enhances the dienophilic character of the 2H-azirine. researchgate.net
The Diels-Alder reaction of 2H-azirines is a versatile method for constructing bicyclic and tricyclic aziridines. nih.govnih.gov For example, methyl 2-aryl-2H-azirine-3-carboxylates react with a variety of electron-rich dienes at room temperature to give Diels-Alder adducts. rsc.org Lewis acid catalysis can be employed to promote these reactions, particularly with less reactive dienes. researchgate.net
While the use of a chiral auxiliary on the amide has been explored to induce diastereoselectivity, in one reported case with cyclopentadiene, the reaction was unselective. umich.edu However, highly diastereoselective Lewis acid-mediated aza-Diels-Alder reactions have been achieved with chiral auxiliary-derivatized 2H-azirines, yielding bicyclic and tricyclic heterocyclic compounds with high diastereomeric excess. researchgate.net
| Diene | 2H-Azirine Derivative | Product Type | Selectivity | Reference |
| Cyclopentadiene | 2H-Azirine-3-carboxamides | Cycloadduct | Unselective (chiral amide) | umich.edu |
| 2,3-Dimethylbutadiene | 2H-Azirine-3-carboxamides | Cycloadduct | - | umich.edu |
| Various electron-rich dienes | Methyl 2-aryl-2H-azirine-3-carboxylates | Diels-Alder adducts | Endo-cycloaddition | researchgate.netrsc.org |
| Furan | Methyl 2-aryl-2H-azirine-3-carboxylates | Diels-Alder adduct | Exo-adduct | researchgate.net |
| Chiral auxiliary derivatized 2H-azirines | Various dienes | Bi- and tri-cyclic heterocycles | High diastereoselectivity (with Lewis acid) | researchgate.net |
1,3-Dipolar Cycloadditions to Generate Novel Heterocyclic Scaffolds
The strained ring system of 3-phenyl-2H-azirine derivatives makes them valuable precursors for 1,3-dipoles, which can be trapped in situ by various dipolarophiles to generate a diverse array of five-membered heterocyclic scaffolds. A primary pathway for this transformation involves the photochemical cleavage of the C2-C3 bond of the azirine ring. This ring-opening event generates a highly reactive nitrile ylide intermediate. uzh.ch Specifically, for 3-phenyl-2H-azirine derivatives, this process yields a benzonitrile (B105546) ylide (or benzonitrile-methylide). uzh.ch
These photochemically generated benzonitrile ylides are classic 1,3-dipoles that readily participate in Huisgen 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org For instance, when 2,3-diphenyl-2H-azirine is irradiated in the presence of a dipolarophile such as an acid chloride, the reaction proceeds via a 1,3-dipolar cycloaddition of the generated benzonitrile ylide to the carbonyl double bond of the acid chloride. uzh.chcore.ac.uk The initial cycloadduct can then undergo elimination of hydrogen chloride to afford highly substituted oxazole (B20620) derivatives. uzh.chcore.ac.uk This method provides a powerful tool for constructing complex heterocyclic systems that would be challenging to synthesize through other routes.
Thermally, azirine derivatives can also lead to azomethine ylides, typically through cleavage of the C-C bond, which also act as 1,3-dipoles. nih.gov These ylides can react with a range of dipolarophiles, including activated alkenes and carbonyls, to furnish five-membered nitrogen-containing heterocycles like pyrrolidines and oxazolidines. wikipedia.orgnih.gov The reactivity of the 3-phenyl-2H-azirine-2-carboxamide core in these cycloadditions allows for the direct incorporation of the phenyl and carboxamide functionalities into the final heterocyclic product.
Oxidative Cyclodimerization Pathways (e.g., to Pyrimidine (B1678525) Derivatives)
Experimental and DFT studies have elucidated a detailed mechanism for this process. mdpi.comresearchgate.net The key steps are:
Generation of a Hydroxylamine : Triethylamine is slowly oxidized by atmospheric oxygen to form N,N-diethylhydroxylamine. The very low concentration of this species is crucial for the reaction's success. mdpi.comnih.gov
Nucleophilic Addition : The generated N,N-diethylhydroxylamine acts as a nucleophile, adding to the electrophilic C=N bond of the 2H-azirine-2-carboxylate to form an (aminooxy)aziridine intermediate. mdpi.com
Ylide Formation : This aziridine intermediate undergoes ring-opening through C-C bond cleavage to generate a reactive azomethine ylide. mdpi.comnih.gov
1,3-Dipolar Cycloaddition : The azomethine ylide then acts as a 1,3-dipole and reacts with a second molecule of the starting 2H-azirine in a cycloaddition reaction. mdpi.comnih.gov
Rearrangement and Oxidation : The resulting bicyclic intermediate eliminates the hydroxylamine and rearranges to a dihydropyrimidine, which is subsequently oxidized to the aromatic pyrimidine product. mdpi.com
The reaction scope has been explored with various 3-aryl-2H-azirine-2-carboxylates, demonstrating its utility in synthesizing a range of substituted pyrimidines. mdpi.com The addition of a radical initiator can accelerate the initial oxidation of triethylamine, leading to higher yields of the pyrimidine product. nih.govresearchgate.net
Table 1: Oxidative Cyclodimerization of 3-Aryl-2H-Azirine-2-Carboxylates This table summarizes the reaction of various 3-aryl substituted azirines to form pyrimidine derivatives.
| Entry | 3-Aryl Substituent | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Phenyl | Dimethyl 2,5-diphenylpyrimidine-4,6-dicarboxylate | Moderate | mdpi.com |
| 2 | 4-Chlorophenyl | Dimethyl 2,5-bis(4-chlorophenyl)pyrimidine-4,6-dicarboxylate | High | mdpi.com |
Transition Metal-Catalyzed Transformations
The high ring strain and inherent reactivity of the 2H-azirine scaffold make it an excellent substrate for a variety of transition metal-catalyzed transformations. These metals can coordinate to the azirine and promote ring-opening or cycloaddition reactions, providing access to a wide range of valuable nitrogen-containing molecules.
Ring-Opening Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation)
Palladium catalysis offers a powerful method for the ring-opening and functionalization of 2H-azirines. One notable example is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones to afford polysubstituted pyrazoles. organic-chemistry.org This transformation provides an alternative route to these important heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. organic-chemistry.org The reaction demonstrates good tolerance for various substituents on both the azirine and hydrazone partners. The proposed mechanism involves the initial coordination of the Pd(OAc)₂ catalyst with the azirine, facilitating the ring-opening process and subsequent cyclization with the hydrazone. organic-chemistry.org
While direct palladium-catalyzed arylation of a pre-opened azirine ring is less documented, related transformations on the corresponding saturated aziridine ring are well-established. For instance, palladium-catalyzed regioselective ring-opening of 2-arylaziridines with aryl boronic acids proceeds via oxidative addition of the palladium catalyst to the C-N bond at the benzylic position, followed by transmetalation and reductive elimination. acs.org The principles of regioselectivity in these systems, often guided by ligand effects and non-covalent interactions, provide a framework for developing future ring-opening arylation reactions of 2H-azirines themselves. acs.org
Nickel-Catalyzed Reactions and Regioselective Transformations
Nickel catalysts are highly effective in promoting unique transformations of azirine derivatives, including ring expansion and cross-coupling reactions. For instance, Ni(acac)₂ catalyzes the reaction of 2-carbonyl-2H-azirines with 1,3-dicarbonyl compounds, leading to a regioselective expansion of the three-membered ring to form functionalized pyrroles. researchgate.netresearchgate.net
Furthermore, nickel catalysis is widely used for the reductive cross-coupling of the saturated analogues, aziridines. bohrium.comresearchgate.net Nickel complexes, often in the presence of a reducing agent like manganese metal, can catalyze the ring-opening of styrenyl aziridines and subsequent coupling with electrophiles such as aryl iodides and allylic chlorides. researchgate.netprinceton.edu These reactions often proceed through a stereoconvergent mechanism, enabling the synthesis of enantioenriched products from racemic starting materials when a chiral ligand is employed. princeton.eduprinceton.edu This powerful strategy allows for the regioselective formation of C-C bonds at the benzylic carbon of the opened ring, affording valuable β-aryl or β-allyl substituted amine products. bohrium.comprinceton.edu
Gold-Catalyzed Nucleophilic Additions for Aziridine Synthesis
Gold catalysts typically activate 2H-azirines towards pathways other than direct nucleophilic addition to the C=N bond. The predominant reactivity involves treating the 2H-azirine as a synthetic equivalent of an alkenyl nitrene. nih.govlookchem.com In this mode, gold catalysts facilitate the cleavage of the C-N single bond. For example, gold-catalyzed intramolecular reactions of 2-propargyl-2H-azirine derivatives lead to an elegant synthesis of polysubstituted pyridines via an intramolecular nitrene transfer to the alkyne. nih.govlookchem.com Similarly, intermolecular gold-catalyzed reactions between 2H-azirines and ynamides provide a direct route to highly substituted pyrroles. acs.org These transformations capitalize on the ability of gold to generate electrophilic α-imino gold carbene intermediates. nih.gov
While gold-catalyzed direct nucleophilic addition to the C=N bond of a 2H-azirine to form a new substituted aziridine is not a commonly reported pathway, this type of transformation is known using other transition metals. For example, a highly enantioselective copper-catalyzed addition of a silicon nucleophile to 3-substituted 2H-azirines has been developed. nih.gov This reaction uses a silyl (B83357) boronic ester as the silicon source and provides access to valuable C-silylated, unprotected (N-H) aziridines in high yields and excellent enantioselectivity, highlighting the potential for metal-catalyzed nucleophilic additions to this strained heterocyclic system. nih.gov
Titanium(II)-Mediated Coupling Reactions and Formation of Organometallic Intermediates
Low-valent titanium reagents mediate the efficient coupling of 2H-azirines, leading to the formation of unique organometallic complexes and subsequent organic products. acs.orgnih.gov The reaction of a Ti(II) synthon, such as Cp₂Ti(BTMSA), with 3-phenyl-2H-azirine or 2,3-diphenyl-2H-azirine results in the rapid formation of a diazatitanacyclohexene. nih.govnih.gov
The proposed mechanism for the formation of this key organometallic intermediate involves two main steps: acs.orgnih.gov
Oxidative Addition : The Ti(II) center undergoes oxidative addition into the strained C2-N single bond of the first azirine molecule, forming a transient azatitanacyclobutene intermediate.
Insertion : This intermediate rapidly undergoes insertion of the C=N bond of a second azirine molecule into the Ti-C bond, yielding the six-membered diazatitanacyclohexene.
The stability and subsequent reactivity of the resulting diazatitanacyclohexene are highly dependent on the substituents of the original azirine. acs.orgnih.gov The complex derived from 2,3-diphenyl-2H-azirine is unstable and fragments at room temperature to produce an azabutadiene and benzonitrile. nih.gov In contrast, the complex derived from 2-methyl-3-phenyl-2H-azirine is thermally robust. nih.gov This stable intermediate can be protonolyzed with methanol (B129727) to selectively form 2,4-dimethyl-3,5-diphenyl-1H-pyrrole, showcasing the utility of these titanium-mediated couplings in heterocyclic synthesis. acs.orgnih.gov
Table 2: Titanium(II)-Mediated Reactions of 3-Phenyl-2H-Azirine Derivatives This table outlines the key intermediates and final products from the reaction of Ti(II) with substituted azirines.
| Entry | Azirine Substrate | Key Intermediate | Final Products upon Decomposition/Reaction | Reference |
|---|---|---|---|---|
| 1 | 2,3-Diphenyl-2H-azirine | Diazatitanacyclohexene | N-(1,2-diphenylvinyl)-1-phenylmethanimine, Benzonitrile | nih.govnih.gov |
| 2 | 3-Phenyl-2H-azirine | Diazatitanacyclohexene | Decomposition via protonolysis of Cp ligands | nih.gov |
Other Significant Transformations
Beyond the more common cycloaddition and rearrangement pathways, the strained ring and electrophilic imine bond of this compound and its derivatives enable a variety of other valuable chemical transformations. These include selective reductions, hydrolysis reactions, and diverse chemoselective functionalizations that highlight the versatility of the azirine core as a synthetic intermediate.
Selective Reduction of the Iminic Bond to Aziridines
The C=N double bond of the 2H-azirine ring is susceptible to reduction, providing a direct route to the corresponding saturated aziridine ring system. This transformation is significant as it converts the planar, strained imine into a chiral, three-dimensional aziridine, often with high stereoselectivity.
Recent advancements have focused on the enantioselective reduction of 3-aryl-2H-azirine-2-carboxylates through kinetic resolution. researchgate.netchemrxiv.org This approach allows for the simultaneous preparation of both enantiomerically enriched N-H aziridines and the remaining unreacted 2H-azirines. researchgate.net One effective method involves a transfer hydrogenation reaction, which has been successfully applied in the first reductive kinetic resolution of racemic 2H-azirines. researchgate.net This process yields optically enriched N-H aziridine-2-carboxylates that are stable and can be further diversified. researchgate.net The reactions demonstrate excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). researchgate.net
A highly effective copper-hydride (Cu-H) catalyzed kinetic resolution has also been developed for this purpose. chemrxiv.org This method provides access to N-H aziridines with excellent diastereoselectivity and enantioselectivity. chemrxiv.org The process is robust, and a variety of 3-phenyl-2H-azirine-2-carboxylates with different ester groups have been successfully reduced, showcasing the method's versatility. chemrxiv.org The resulting cis-aziridines are obtained in good yields and high enantiomeric excess. chemrxiv.org
Table 1: Enantioselective Reduction of 3-Aryl-2H-Azirine-2-Carboxylates
| Azirine Substrate (Ester Group) | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| t-Butyl | Cu-H Kinetic Resolution | cis-Aziridine-2-carboxylate | 44-51 | 84-89 | chemrxiv.org |
| Methyl | Cu-H Kinetic Resolution | cis-Aziridine-2-carboxylate | 44-51 | 84-89 | chemrxiv.org |
| Ethyl | Cu-H Kinetic Resolution | cis-Aziridine-2-carboxylate | 44-51 | 84-89 | chemrxiv.org |
| Benzyl | Cu-H Kinetic Resolution | cis-Aziridine-2-carboxylate | 44-51 | 84-89 | chemrxiv.org |
| Adamantyl | Cu-H Kinetic Resolution | cis-Aziridine-2-carboxylate | - | 90 | chemrxiv.org |
| Various 3-Aryl | Transfer Hydrogenation | N-H Aziridine-2-carboxylate | - | up to 94 | researchgate.net |
Hydrolysis Reactions of Azirine-2-Carboxamides
The hydrolysis of derivatives of this compound can proceed via different pathways depending on the specific substrate and reaction conditions. The direct hydrolysis of the carboxamide group is one possibility, but the reactivity of the strained azirine ring often leads to other outcomes.
The most direct related hydrolysis is that of 2H-azirine-2-carbonyl chlorides, which are immediate precursors to the corresponding amides and esters. Treatment of these carbonyl chlorides with water provides a straightforward route to 3-aryl-2H-azirine-2-carboxylic acids. rsc.org This conversion is typically high-yielding and serves as an expedient method for synthesizing these non-natural amino acid precursors. rsc.org
However, the stability of the azirine ring is a critical factor during hydrolysis. Under elevated temperatures (e.g., 82 °C), 3-aryl-2H-azirine intermediates can undergo ring opening to form a nitrile ylide. beilstein-journals.org This highly reactive intermediate can then cyclize and subsequently hydrolyze to yield an oxazole-4-carboxylic acid, representing a complete rearrangement of the initial heterocyclic core. beilstein-journals.org Furthermore, in some reaction sequences involving azirines, the formation of hippurate byproducts has been observed, which is interpreted as the result of hydrolysis of an azomethine ylide intermediate derived from the azirine ring opening. mdpi.com These findings indicate that while hydrolysis of the C2-substituent is possible, it must be performed under carefully controlled, mild conditions to avoid unintended rearrangement pathways of the strained azirine ring.
Chemoselective Functionalization Techniques Utilizing Azirines
The unique reactivity of the 2H-azirine moiety has been harnessed for various chemoselective functionalization strategies, allowing for the construction of complex molecular architectures.
A notable application is the use of 3-phenyl-2H-azirine as a reactive probe for the chemoselective modification of proteins. researchgate.netnih.gov The azirine ring selectively reacts with the carboxylic acid residues (aspartate and glutamate) of proteins, a functional group that is typically difficult to target with high selectivity. researchgate.netnih.gov This reaction proceeds under physiological conditions and results in the formation of an N-phenacylacetamide adduct, effectively labeling the protein. researchgate.net This technique has been used for proteome-wide profiling of reactive carboxyl residues. nih.gov
Another distinct transformation is the unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates into pyrimidine-4,6-dicarboxylates. mdpi.com This reaction occurs upon heating the azirine with a tertiary amine, such as triethylamine, in the presence of air. mdpi.com The proposed mechanism involves the nucleophilic attack of a hydroxylamine (formed from the oxidation of triethylamine) on one azirine molecule, leading to an azomethine ylide intermediate. mdpi.com This ylide then undergoes a 1,3-dipolar cycloaddition with a second azirine molecule, ultimately rearranging to the stable pyrimidine ring. mdpi.com
Furthermore, 2H-azirines serve as key components in multicomponent reactions, such as the Ugi three-component reaction. nih.gov By reacting a 2H-azirine with a carboxylic acid and an isocyanide, a diverse library of highly functionalized aziridine-2-carboxamides can be generated. nih.gov This protocol is efficient and has been optimized using a zinc(II) chloride catalyst, demonstrating a powerful method for rapidly accessing complex aziridine structures suitable for medicinal chemistry applications. nih.gov
Table 2: Examples of Chemoselective Functionalization of 2H-Azirines
| Azirine Derivative | Reagents | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Phenyl-2H-azirine | Protein Carboxyl Groups | N-phenacylacetamide adduct | Chemoselective bioconjugation | researchgate.netnih.gov |
| Methyl 3-phenyl-2H-azirine-2-carboxylate | Triethylamine, Air, Heat | Pyrimidine-4,6-dicarboxylate | Oxidative cyclodimerization | mdpi.com |
| 2H-Azirines | Carboxylic Acid, Isocyanide, ZnCl₂ | Aziridine-2-carboxamide | Ugi three-component reaction | nih.gov |
Synthetic Utility and Applications in Complex Chemical Molecule Synthesis
Building Blocks for Diverse Nitrogen-Containing Heterocyclic Ring Systems
The reactivity of the 2H-azirine core, characterized by a strained C=N double bond, allows it to serve as a synthon for various larger heterocyclic structures. Through carefully controlled reactions, the azirine ring can be expanded or incorporated into more complex frameworks, leading to the efficient synthesis of a range of nitrogen-containing heterocycles.
Construction of Pyrrolines and Pyrroles
2H-Azirines are well-established precursors for the synthesis of five-membered pyrroline (B1223166) and pyrrole (B145914) rings. These transformations often proceed through a formal [3+2] cycloaddition pathway where the azirine acts as a three-atom component.
Visible-light-promoted formal [3+2] cycloaddition of 2H-azirines with enones has been shown to produce Δ¹-pyrrolines. acs.org This method allows for the preparation of trisubstituted Δ¹-pyrrolines in good yields. acs.org Furthermore, when chalcones are used as the alkene component, a subsequent photocatalyzed cycloaddition-oxidation sequence can lead to the formation of tetrasubstituted pyrroles. acs.org
Another strategy involves the reaction of 2H-azirines with enamines, which yields a mixture of 2,3- and 3,4-dihydropyrroles. clockss.orgiucr.org Subsequent acid treatment of this mixture provides 1H-pyrrole-2-carboxylic acid derivatives in moderate to high yields. clockss.orgiucr.org The orientation of the addition between the azirine and the enamine has been confirmed through crystallographic analysis of the resulting tetrahydroindole products. iucr.org
The reaction of 2H-azirines can be controlled by the choice of catalyst. For instance, the reaction of 2,3-diaryl-2H-azirines with acetone (B3395972) can be directed to form either trisubstituted pyrroles under basic conditions or 3-oxazolines under acidic conditions with TfOH. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |
| 2H-Azirines | Enones | Visible light, continuous flow | Δ¹-Pyrrolines | 41-93 | acs.org |
| 2H-Azirines | Chalcones | Visible light, then DDQ/reflux | Tetrasubstituted pyrroles | 12-47 | acs.org |
| 2H-Azirines | Enamines | Room temp, then acid | 1H-Pyrrole-2-carboxylic acid derivatives | Moderate to High | clockss.orgiucr.org |
| 2,3-Diaryl-2H-azirines | Acetone | Basic conditions | Trisubstituted pyrroles | - | nih.gov |
Formation of Expanded Ring Systems (e.g., Four- and Five-Membered Heterocycles)
Beyond pyrrole and pyrroline synthesis, 2H-azirines can be utilized to construct other expanded ring systems, including other five-membered heterocycles like 3-oxazolines. The synthesis of four-membered rings from 3-phenyl-2H-azirine-2-carboxamide is less commonly reported in the literature.
A notable example of five-membered ring formation is the catalyst-controlled reaction between 2,3-diaryl-2H-azirines and acetone. acs.orgclockss.orgresearchgate.net While basic conditions lead to pyrroles, the use of trifluoromethanesulfonic acid (TfOH) as a catalyst switches the reactivity, with acetone acting as an electrophile to produce 3-oxazolines. clockss.orgresearchgate.net This chemodivergent approach highlights the tunability of 2H-azirine reactions to access different heterocyclic scaffolds from the same starting materials. clockss.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| 2,3-Diaryl-2H-azirines | Acetone | TfOH | 3-Oxazolines | acs.orgclockss.orgresearchgate.net |
Synthesis of Multi-membered Nitrogen Heterocycles (e.g., Pyrimidines, Isoquinolines, Azepines)
The versatility of the 2H-azirine scaffold extends to the synthesis of larger, multi-membered nitrogen heterocycles such as pyrimidines and azepines.
An interesting transformation is the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates, which yields pyrimidine-4,6-dicarboxylates. researchgate.netrsc.org This reaction proceeds under heating in the presence of air and involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. researchgate.netrsc.org The mechanism is thought to involve the in-situ generation of N,N-diethylhydroxylamine from the oxidation of triethylamine (B128534), which then initiates the cascade. researchgate.netrsc.org
The formation of seven-membered azepine rings can be achieved through the reaction of phosphorated 2H-azirines with the enolates derived from specific β-keto esters, such as indenone-carboxylate. clockss.org This reaction leads to functionalized N-substituted 1H-benzo[d]azepine derivatives. clockss.org Thermal rearrangement of certain 2H-azirines, particularly those with a phenyl group, can also lead to the formation of azepines, although in some cases, vinylpyrroles are formed instead. nih.gov
While the direct synthesis of isoquinolines from this compound is not extensively documented, the closely related Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes provides a route to isoquinolone derivatives, which can be further transformed into isoquinolines. frontiersin.org
| Azirine Derivative | Reagents/Conditions | Heterocyclic Product | Ref |
| 2H-Azirine-2-carboxylates | Triethylamine, Air, Heat | Pyrimidine-4,6-dicarboxylates | researchgate.netrsc.org |
| Phosphorated 2H-azirines | Enolate of indenone-carboxylate | 1H-Benzo[d]azepine derivatives | clockss.org |
Precursors for Amino Acid and Peptide Derivatives
The strained azirine ring serves as a valuable precursor for the synthesis of non-proteinogenic amino acids and for the modification of peptides. The ring-opening of the azirine core provides a strategic entry point to introduce diverse functionalities.
Access to Anomalous and Unnatural Amino Acids
Derivatives of 2H-azirine-2-carboxylic acid are recognized as important synthons for accessing unnatural amino acids, including α,α-disubstituted and quaternary α-amino acids. nih.govuzh.chnih.gov The nucleophilic ring-opening of the corresponding aziridine-2-carboxylates, which can be derived from 2H-azirines, is a key strategy. clockss.org This approach allows for the introduction of various side chains, leading to a diverse range of amino acid structures that are not found in nature.
For instance, 2H-azirine-2-carboxylic acids can participate in multicomponent reactions like the Ugi and Passerini reactions to produce azirine-containing dipeptides and depsipeptides. rsc.org These products can then be further transformed into various amino acid and peptide derivatives. rsc.org Additionally, 3-amino-2H-azirines are considered equivalents of α,α-disubstituted α-amino acids and are used in peptide synthesis. uzh.chnih.gov The reaction of 3-amino-2H-azirines with carboxylic acids yields N-acyl amino acid amides, which can be selectively cleaved to the corresponding N-acyl amino acids. uzh.ch
| Azirine Derivative | Reaction Type | Product Class | Ref |
| Aziridine-2-carboxylates (from 2H-azirines) | Nucleophilic ring-opening | Unnatural α- and β-amino acids | clockss.org |
| 2H-Azirine-2-carboxylic acids | Ugi/Passerini reactions | Azirine-containing dipeptides/depsipeptides | rsc.org |
| 3-Amino-2H-azirines | Reaction with carboxylic acids | N-acyl amino acid amides | uzh.ch |
Stereoselective Glycosylation for Glycopeptide Synthesis
The application of azirine derivatives in the stereoselective synthesis of glycopeptides is an area of growing interest. While direct stereoselective glycosylation using this compound as a glycosyl donor is not extensively reported, the related aziridine-2-carboxylic acid has been incorporated into peptides to facilitate site-selective modification with carbohydrates.
A method has been developed for the site- and stereoselective modification of peptides containing an aziridine-2-carboxylic acid residue. researchgate.net The electrophilic nature of the aziridine (B145994) ring allows for selective conjugation with thiol nucleophiles, including anomeric carbohydrate thiols. researchgate.net This strategy, particularly when combined with native chemical ligation, offers a convergent route to complex thioglycoconjugates. researchgate.net Although this demonstrates the utility of the aziridine core in glycopeptide construction, it relies on the conjugation of a pre-formed glycosyl thiol rather than a direct glycosylation reaction controlled by the azirine moiety itself. Further research is needed to explore the potential of this compound and its derivatives as directing groups or chiral auxiliaries in stereoselective glycosylation reactions.
Site-Selective Peptide Modification Strategies
The reactivity of the 2H-azirine core has been harnessed for novel bioconjugation and peptide modification strategies. Specifically, derivatives like 3-phenyl-2H-azirine serve as reactive probes for the chemoselective modification of carboxylic acid residues in proteins, namely aspartate (Asp) and glutamate (B1630785) (Glu). researchgate.netnih.gov This capability is significant because reagents for modifying these crucial residues are less common compared to those targeting lysine (B10760008) or cysteine. researchgate.netnih.gov
The modification process involves the reaction of the 2H-azirine with the carboxyl group of the amino acid side chain. researchgate.net This interaction proceeds via a ring-opening rearrangement under ambient conditions, resulting in the formation of a stable amide bond and a new ketone. researchgate.net This method has demonstrated excellent efficiency for labeling proteins both in vitro and in situ within live cells. researchgate.netnih.gov The reaction of 3-amino-2-phenylcarbamoyl-2H-azirine with acetic acid further illustrates the fundamental reactivity of the azirine ring towards carboxylic acids, leading to the formation of N-phenacylcarboxamides. nih.gov This selective conjugation allows for applications such as the proteome-wide profiling of reactive carboxyl residues, providing insights into protein function and structure. researchgate.netnih.gov
Contributions to Chiral Synthesis
The 2H-azirine framework, particularly in derivatives like this compound, is a pivotal synthon in the field of asymmetric synthesis. It serves as a precursor for generating molecules with defined stereochemistry, which is critical for applications in medicinal chemistry and materials science.
Enantiomerically Enriched Aziridines and Chiral Amines
Enantioenriched aziridines are highly sought-after chiral building blocks due to their utility in synthesizing bioactive molecules. chemrxiv.org A key strategy to access these compounds involves the kinetic resolution of racemic 2H-azirines. For instance, the copper hydride-catalyzed kinetic resolution of racemic 3-phenyl-2H-azirine-2-carboxylates allows for the asymmetric preparation of N-H aziridine-2-carboxylates with high enantioselectivity (up to 94% ee) and excellent diastereoselectivity (>20:1). chemrxiv.orgchemrxiv.org The resulting enantioenriched N-H aziridines are generally bench-stable and can be easily diversified. chemrxiv.org
These chiral aziridines are valuable intermediates. Through nucleophilic ring-opening, they provide access to a wide range of enantiomerically pure β-functionalized amines. Furthermore, 3-amino-2H-azirines have been established as effective synthons for preparing enantiomerically pure α,α-disubstituted α-amino acids, such as (S)- and (R)-(αMe)Phe. researchgate.net The table below summarizes selected asymmetric transformations starting from 2H-azirine derivatives.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Racemic 3-phenyl-2H-azirine-2-carboxylates | Reductive Kinetic Resolution | Copper Hydride Complex | Enantioenriched N-H aziridine-2-carboxylates | 44-51% | 84-94% | chemrxiv.org |
| 2,3-diphenyl-2H-azirine | Diastereoselective Nucleophilic Addition | HexLi or iBuLi | Functionalized NH-aziridine | 45-52% | Fully Diastereoselective | beilstein-journals.org |
| Nonracemic N-sulfinylaziridine 2-carboxylate esters | Base-induced Elimination | TMSCl, LDA | Enantiopure 2H-azirine 2-carboxylate esters | Optimum yields | Enantiopure | nih.gov |
Asymmetric Synthesis of Complex Chemical Scaffolds
The unique reactivity of the 2H-azirine ring makes it an excellent dienophile and reaction partner in various cycloaddition and annulation reactions for the construction of complex molecular frameworks. Chiral 2H-azirines have been successfully employed in asymmetric aza-Diels-Alder reactions to create intricate bi- and tricyclic aziridine structures. nih.gov For example, enantiopure 2-substituted 2H-azirine-3-carboxylates react with dienes to furnish bicyclic and tricyclic tetrahydropyridines in good yields and high stereoselectivity, particularly under Lewis acid catalysis. nih.govresearchgate.net
These reactions highlight the role of the azirine as a linchpin in building stereochemically dense and functionally rich heterocyclic systems. The resulting polycyclic scaffolds are valuable in medicinal chemistry and drug discovery. Beyond cycloadditions, 2H-azirines participate in ring-expansion reactions and cyclocondensations to form other important heterocyclic systems. researchgate.net A notable example is the reaction of 2-(α-diazoacyl)-2H-azirines with amidines, which proceeds through a unique cleavage of the azirine C-C bond to yield functionalized naphtho[1,2-d]imidazoles. acs.org
The table below showcases the utility of 2H-azirines in synthesizing complex scaffolds.
| 2H-Azirine Derivative | Reaction Type | Reaction Partner | Resulting Scaffold | Key Features | Reference |
|---|---|---|---|---|---|
| Enantiopure 2H-azirine-3-carboxylates | Aza-Diels-Alder Reaction | Dienes (e.g., cyclopentadiene) | Bi- and tricyclic aziridines/tetrahydropyridines | High yield and stereoselectivity with Lewis acid | nih.govresearchgate.net |
| 2-(α-diazoacyl)-2H-azirines | Cyclocondensation/Annulation | Amidines | Functionalized Naphtho[1,2-d]imidazoles | Involves cleavage of azirine C-C bond | acs.org |
| Chiral 2H-azirine carboxylate | [4+2] Cycloaddition | Cyclopentadiene | Substituted tetrahydropyridines | Diastereoselective, up to 97% de | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Achievements in 3-Phenyl-2H-Azirine-2-Carboxamide Chemistry
The chemistry of 2H-azirines, particularly those bearing functional groups like the carboxamide at the 2-position, has seen significant advancements. A major achievement lies in the successful synthesis of these compounds, which are valuable as synthetic intermediates. researchgate.net The development of synthetic routes to access 3-aryl-2H-azirine-2,2-dicarboxamides is a notable milestone, providing a direct pathway to related structures. beilstein-journals.org
A significant body of work has demonstrated the utility of 2H-azirines as versatile synthons for a range of nitrogen-containing heterocycles. researchgate.netnih.gov Their ability to undergo ring-opening and cycloaddition reactions makes them powerful tools in the synthetic chemist's arsenal. For instance, they serve as precursors to highly functionalized aziridines, which are themselves important in medicinal chemistry. nih.gov The reactivity of the C=N double bond and the nitrogen lone pair, activated by the high ring strain, allows for reactions with various nucleophiles. nih.gov
Furthermore, the biological potential of azirine-2-carboxylic acid derivatives has been recognized, spurring further research into their synthesis and properties. researchgate.netrsc.org While the primary focus has often been on the ester derivatives, the synthesis of the corresponding amides represents an important extension of this chemical space.
Emerging Synthetic Methodologies and Advanced Catalytic Systems
The synthesis of this compound and its analogues has benefited from the development of sophisticated synthetic methods and catalytic systems. A powerful and frequently employed strategy involves the isomerization of isoxazoles.
One of the key catalytic systems for this transformation is iron(II) chloride (FeCl₂). This catalyst facilitates the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides into 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can then be reacted with amines to furnish the desired dicarboxamides. beilstein-journals.orgnih.gov This method provides a versatile route to these complex azirine structures. However, it has been noted that the preparation of 2H-azirine-2-carboxamides from the corresponding carbonyl chlorides can be challenging. beilstein-journals.orgresearchgate.net
Another significant catalytic approach utilizes rhodium(II) pivalate (B1233124) (Rh₂(Piv)₄). This catalyst has been instrumental in the isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate to yield dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. researchgate.netbeilstein-journals.org This highlights the importance of transition metal catalysis in accessing these strained ring systems.
In the realm of asymmetric synthesis, copper-hydride catalyzed kinetic resolution of racemic 2H-azirines has emerged as a cutting-edge technique. chemrxiv.org This method allows for the preparation of enantioenriched N-H aziridine-2-carboxylates, which are valuable chiral building blocks. chemrxiv.org Lewis acids have also been shown to catalyze the hetero-Diels-Alder reactions of 2H-azirines with various dienes, expanding their synthetic utility. researchgate.net A modular approach to the synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates using cesium carbonate (Cs₂CO₃) has also been developed, offering a complementary route to these heterocycles. rsc.org
| Catalyst | Precursor | Product | Reference(s) |
| FeCl₂ | 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride | beilstein-journals.orgnih.gov |
| Rh₂(Piv)₄ | Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | researchgate.netbeilstein-journals.org |
| Copper-Hydride Complex | Racemic 2H-azirine-2-carboxylates | Enantioenriched N-H aziridine-2-carboxylates | chemrxiv.org |
| Lewis Acids (e.g., BF₃·Et₂O) | 2H-Azirines and Dienes | Tetrahydropyridines | researchgate.net |
| Cs₂CO₃ | Ketoxime acetates | 2,3-Diaryl-2H-azirines | rsc.org |
Future Prospects in Complex Chemical Synthesis and Materials Science Applications
The unique reactivity of this compound and related compounds positions them as promising candidates for future applications in both complex chemical synthesis and materials science.
In the domain of complex synthesis, their role as versatile building blocks is expected to expand. Their utility in [3+n] ring-expansion reactions and nucleophilic additions allows for the construction of a diverse array of heterocyclic scaffolds. researchgate.net For example, they can be used to synthesize highly substituted pyrroles and imidazoles. researchgate.netiucr.org The development of asymmetric syntheses of 2H-azirine-3-carboxylates opens up avenues for creating enantiomerically pure bicyclic and tricyclic aziridines through aza-Diels-Alder reactions. nih.govnih.gov The ability to generate large libraries of aziridine-2-carboxamides is particularly relevant for applications in medicinal chemistry. nih.gov
While direct applications in materials science are less explored, the inherent properties of these strained rings suggest significant potential. The high ring strain energy could be harnessed in the development of novel polymers or responsive materials. For instance, ring-opening polymerization of functionalized azirines could lead to new classes of polymers with unique properties. The modular synthesis of 2H-azirines allows for the incorporation of various functional groups, which could be tailored to create materials with specific optical or electronic properties. rsc.org Their ability to participate in cycloaddition reactions could also be exploited in the surface modification of materials or in the creation of cross-linked networks. nih.govresearchgate.net The continued exploration of the fundamental reactivity of this compound will undoubtedly unlock new and exciting applications in these fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-phenyl-2H-azirine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization of precursor imines or azides under controlled conditions. For example, photolysis of 2-formyl-3-phenyl-2H-azirine derivatives in benzene yields imidazoles (85% yield), while thermolysis produces pyrazoles . Key variables include solvent choice (e.g., benzene with trace p-toluenesulfonic acid), temperature (photolysis vs. thermolysis), and catalysts. Reaction optimization can be guided by factorial design to test variables like solvent polarity and catalyst loading .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR/IR : Identify functional groups (e.g., azirine ring strain, carboxamide C=O stretch) .
- Mass Spectrometry : Confirm molecular weight (e.g., 175.18 g/mol for methyl ester analogs) .
- DFT Calculations : Predict reactivity by analyzing electron density distribution and frontier molecular orbitals .
Q. What are the stability challenges of this compound under different storage conditions?
- Methodological Answer : Azirines are prone to ring-opening due to high strain. Stability studies should monitor decomposition via HPLC under varying temperatures and humidity. Storage at –20°C in inert atmospheres (argon) is recommended, as demonstrated for structurally related heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected cyclization vs. polymerization)?
- Methodological Answer : Systematic analysis using kinetic studies and intermediate trapping. For example, competing pathways in azirine reactions (e.g., cycloaddition vs. substitution) can be probed by varying electrophiles/nucleophiles and monitoring intermediates via in-situ IR or LC-MS . Conflicting data may arise from solvent effects (polar vs. nonpolar) or trace impurities; replicate experiments under rigorously controlled conditions are critical .
Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for competing pathways. For example, the Fukui function can identify nucleophilic/electrophilic sites on the azirine ring, while molecular dynamics simulations model solvent effects . Benchmark against experimental data (e.g., regioselectivity in oxazole formation) .
Q. How can AI-driven tools optimize multi-step syntheses of azirine-carboxamide derivatives?
- Methodological Answer : Integrate AI platforms like COMSOL Multiphysics with robotic workflows to automate reaction parameter screening. For instance, machine learning models trained on azirine reaction datasets (e.g., yields under varying catalysts or temperatures) can predict optimal conditions for novel analogs . Validate predictions with small-scale experiments before scaling .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl for amines) to block reactive sites during functionalization. For example, dimethyl acetylenedicarboxylate reacts selectively with the azirine ring when carboxamide groups are protected . Post-reaction deprotection with TFA/water mixtures ensures high purity .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to validate azirine-carboxamide reactivity hypotheses?
- Methodological Answer : Adopt a mixed-methods approach:
- Experimental : Use fractional factorial design to test variables (e.g., temperature, solvent, stoichiometry) with minimal runs .
- Theoretical : Compare experimental outcomes with computational predictions (e.g., reaction energy profiles) to refine mechanistic models .
Q. What statistical methods are appropriate for analyzing contradictory biological activity data in azirine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
